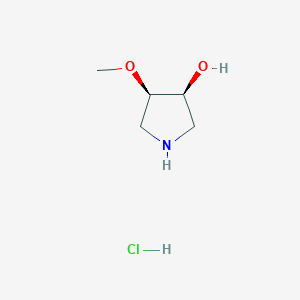

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

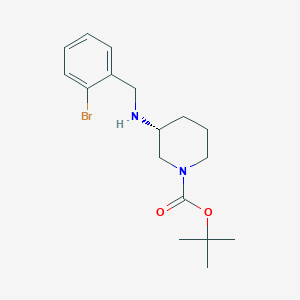

Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The “(3S,4R)” notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. “Methoxy” refers to a functional group consisting of a methyl group bound to an oxygen atom, and “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and varies depending on the specific compound. It often involves multiple steps and various types of chemical reactions .Molecular Structure Analysis

The molecular structure of a compound like “(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. This can be represented by a molecular formula, which for a similar compound is C5H12ClNO2 .Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would include its molecular weight, solubility, melting point, boiling point, and specific rotation. For a similar compound, the molecular weight is 153.61 .Wirkmechanismus

The mechanism of action of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is not well understood. However, it is believed that this compound acts as a chiral building block that can influence the stereochemistry of the molecules it is incorporated into. This can lead to changes in the biological activity of the molecules.

Biochemical and Physiological Effects

This compound has been shown to have no significant toxicity in animal studies. However, its biochemical and physiological effects are not well understood. It is believed that this compound can influence the stereochemistry of molecules it is incorporated into, which can lead to changes in their biological activity. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride in lab experiments is its chiral nature. This compound can be used as a chiral building block to synthesize molecules with specific stereochemistry. This can be useful in the synthesis of drugs and other bioactive molecules. However, one of the limitations of using this compound is its cost. This compound is a relatively expensive reagent, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the biochemical and physiological effects of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the use of this compound as a chiral building block in the synthesis of complex molecules should be further explored.

Synthesemethoden

The synthesis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride can be achieved through several methods. One of the most common methods is the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding ester using sodium borohydride or lithium aluminum hydride. The yield of this compound can be improved by using a chiral catalyst or by optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a chiral building block for the synthesis of drugs such as antiviral agents, antidepressants, and antipsychotics. This compound has also been used as a chiral auxiliary in the asymmetric synthesis of complex molecules. In the agrochemical industry, this compound is used as a chiral building block for the synthesis of herbicides and insecticides. In the field of materials science, this compound is used as a chiral building block for the synthesis of polymers and liquid crystals.

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S,4R)-4-methoxypyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)

![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)

![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)